molecular formula C9H9BrFNO B1520831 4-bromo-3-fluoro-N,N-dimethylbenzamide CAS No. 893420-59-2

4-bromo-3-fluoro-N,N-dimethylbenzamide

Cat. No.: B1520831
CAS No.: 893420-59-2
M. Wt: 246.08 g/mol
InChI Key: SQSHZRBCVHCKPX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The compound is pale-yellow to yellow-brown in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.08 .

Scientific Research Applications

Enhanced Fluorescence Emission from Polyfluorene Nanoparticles

Researchers have developed a method to enhance the brightness of emission-tuned nanoparticles using a Suzuki-Miyaura chain growth polymerization technique. This process involves the use of bromo and phosphine palladium complexes to initiate polymerization, leading to heterodisubstituted polyfluorenes that exhibit bright and enduring fluorescence when formed into nanoparticles. These particles have applications in the creation of stable nanoparticles with adjustable molecular weights, displaying high quantum yields and tunable emission wavelengths, beneficial for imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Fluorescent Probe for Hydrazine Detection

A fluorescent probe based on 4-bromobutyryl moiety has been designed for the detection of hydrazine, a hazardous chemical, in environmental water systems and biological samples. This probe utilizes an intramolecular charge transfer (ICT) mechanism to specifically sense hydrazine, demonstrating low cytotoxicity, large Stokes shift, and high sensitivity. Such probes are crucial for monitoring environmental pollutants and researching biological systems (Zhu et al., 2019).

Electrochemical Fluorination for Organic Synthesis

Electrochemical fluorination techniques have been explored for modifying aromatic compounds, including 4-bromobenzamide, to introduce fluorine atoms into the molecular structure. This method provides a pathway for the synthesis of fluorinated organic molecules, which are valuable in pharmaceutical and agrochemical industries due to the unique reactivity and properties imparted by fluorine atoms (Shainyan & Danilevich, 2006).

Development of σ2-Receptor Ligands for Tumor Imaging

Research has been conducted on developing high-affinity 76Br-labeled σ2-receptor ligands for imaging proliferating tumor cells. These studies involve the synthesis of benzamide compounds with high selectivity for the σ2-receptor, demonstrating potential as PET radiotracers for identifying solid tumors in vivo. This advancement is significant for cancer diagnosis and the assessment of tumor proliferation (Rowland et al., 2006).

Safety and Hazards

The safety information for 4-bromo-3-fluoro-N,N-dimethylbenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

4-bromo-3-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHZRBCVHCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (38.1 mL, 450 mmol) was slowly added to a mixture of 4-bromo-3-fluorobenzoic acid (49.3 g, 225 mmol) (Alfa Aesar, Cat.#B25475) in dichloromethane (300 mL). Subsequently, N,N-dimethylformamide (1.0 mL) was added and the reaction mixture was stirred at ambient temperature for 2 h. The reaction mixture was concentrated under reduced pressure and co-evaporated with toluene 3 times. The residue was then dissolved in dichloromethane (100 mL). The solution was added drop-wise to a mixture of N,O-dimethylhydroxylamine hydrochloride (30.7 g, 315 mmol) and potassium carbonate (120 g, 900 mmol) in dichloromethane (300 mL) and water (300 mL). The reaction mixture was stirred at ambient temperature for 2 hours. The organic layer was separated. The aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the product. (58.5 g) LCMS (M+H)+: m/z=261.9/263.9.
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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